molecular formula C8H9ClN2O2 B6596009 Methyl 2,3-diamino-6-chlorobenzoate CAS No. 635317-47-4

Methyl 2,3-diamino-6-chlorobenzoate

Cat. No.: B6596009
CAS No.: 635317-47-4
M. Wt: 200.62 g/mol
InChI Key: GYJRCSNNRVQWHT-UHFFFAOYSA-N
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Description

Methyl 2,3-diamino-6-chlorobenzoate is an organic compound with the molecular formula C8H9ClN2O2 and a molecular weight of 200.62 g/mol . It is a derivative of benzoic acid and contains both amino and chloro functional groups, making it a versatile compound in organic synthesis and various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3-diamino-6-chlorobenzoate typically involves the chlorination of methyl 2,3-diaminobenzoate. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3-diamino-6-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution can produce various substituted benzoates .

Scientific Research Applications

Methyl 2,3-diamino-6-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2,3-diamino-6-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with various biomolecules, while the chloro group can participate in electrophilic aromatic substitution reactions. These interactions can affect the compound’s biological activity and its potential use in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3-diamino-6-chlorobenzoate is unique due to the specific positioning of its functional groups, which allows for a diverse range of chemical reactions and applications. Its combination of amino and chloro groups makes it particularly valuable in organic synthesis and research .

Properties

IUPAC Name

methyl 2,3-diamino-6-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJRCSNNRVQWHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701232586
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635317-47-4
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635317-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3-diamino-6-chloro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701232586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2,3-diamino-6-chlorobenzoate
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Methyl 2,3-diamino-6-chlorobenzoate
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Methyl 2,3-diamino-6-chlorobenzoate
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Methyl 2,3-diamino-6-chlorobenzoate
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Methyl 2,3-diamino-6-chlorobenzoate
Reactant of Route 6
Methyl 2,3-diamino-6-chlorobenzoate

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